molecular formula C13H22ClNO B1525376 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride CAS No. 1311318-27-0

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Cat. No.: B1525376
CAS No.: 1311318-27-0
M. Wt: 243.77 g/mol
InChI Key: MTMWJWXZLYESFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride is a chemical compound with the molecular formula C13H22ClNO and a molecular weight of 243.78 g/mol . This compound is known for its unique structure, which includes a phenylethanol backbone substituted with a 2,2-dimethylpropylamino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride typically involves the reaction of 2-phenylethanol with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWJWXZLYESFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.